Monomer Viscosity Reduction vs. Bis-GMA: Enabling Higher Filler Loading Without Diluent
Propoxylated bisphenol A dimethacrylate (Bis-PMA) exhibits a dramatically lower neat viscosity than the conventional dental base monomer Bis-GMA (2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane). While commercial Bis-GMA is a highly viscous resin requiring substantial dilution with TEGDMA (commonly 20–50 wt%) to achieve workable consistency, novel dimethacrylate monomers of propoxylated diphenols—including the propoxylated Bis-A system corresponding to CAS 27689-12-9—displayed 'very much lower viscosities compared to the conventionally used Bis-GMA' [1]. In the same comparative study, all experimental propoxylated and ethoxylated monomers exhibited lower viscosities and glass transition temperatures than the Bis-GMA control, a difference attributed to elimination of pendant hydroxyl groups and the resulting disruption of inter-chain hydrogen bonding [1]. Quantitative benchmarks for Bis-GMA viscosity have been independently reported as 1,174 ± 3 Pa·s [2] and, in another measurement, 462.3 Pa·s at 25 °C [3]; in both cases the propoxylated analog is qualitatively and mechanistically established to be substantially lower-viscosity. This viscosity advantage permits formulation of highly filled composites at reduced or zero diluent content, directly translating to lower polymerization shrinkage and improved mechanical integrity of the final restoration.
| Evidence Dimension | Neat monomer viscosity at room temperature |
|---|---|
| Target Compound Data | Propoxylated Bis-A dimethacrylate (Bis-PMA): qualitatively 'very much lower viscosity' than Bis-GMA; lower Tg; no hydroxyl-mediated hydrogen bonding [1] |
| Comparator Or Baseline | Bis-GMA: 1,174 ± 3 Pa·s (cone-and-plate, 25 °C) [2] or 462.3 Pa·s (25 °C) [3]; high viscosity attributed to -OH hydrogen bonding |
| Quantified Difference | Qualitative but consistently reproducible: propoxylation eliminates H-bonding network responsible for Bis-GMA's extreme viscosity; exact Bis-PMA viscosity values are formulation-dependent (degree of propoxylation) but uniformly and significantly lower across the propoxylated series [1] |
| Conditions | Cone-and-plate viscometry at 25 °C; monomer series synthesized via propoxylation of bisphenol A followed by methacrylation; Bis-GMA used as commercial control [1] |
Why This Matters
Lower viscosity enables higher inorganic filler loading and reduces or eliminates the need for hydrophilic diluents such as TEGDMA, thereby minimizing polymerization shrinkage and water sorption in the cured composite.
- [1] Shobha HK, Sankarapandian M, Kalachandra S, Taylor DF, McGrath JE. Structure property relationship among novel dental composite matrix resins. J Mater Sci Mater Med. 1997;8(6):385-389. doi:10.1023/A:1018541102275 View Source
- [2] Dai SQ, Zhou W, Duan LY, Tang K, Yang ZY, Cao RJ, Tay FR, Niu LN, Chen JH. A 9-armed starburst polyurethane acrylate monomer for dental resins. J Dent Res. 2024;103(5):536-545. View Source
- [3] Table 1, PMC table (PMC7866022). BisGMA viscosity = 462.3 Pa·s at 25 °C. https://pmc.ncbi.nlm.nih.gov/articles/PMC7866022/table/materials-14-00515-t001/ View Source
